molecular formula C21H21NO2S B11644272 5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione

5,5-Dimethyl-2-[(2-phenylsulfanylanilino)methylidene]cyclohexane-1,3-dione

Cat. No.: B11644272
M. Wt: 351.5 g/mol
InChI Key: YEULRHIKYMEHDZ-UHFFFAOYSA-N
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Description

5,5-dimethyl-2-({[2-(phenylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring, dimethyl groups, and a phenylsulfanyl group

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

3-hydroxy-5,5-dimethyl-2-[(2-phenylsulfanylphenyl)iminomethyl]cyclohex-2-en-1-one

InChI

InChI=1S/C21H21NO2S/c1-21(2)12-18(23)16(19(24)13-21)14-22-17-10-6-7-11-20(17)25-15-8-4-3-5-9-15/h3-11,14,23H,12-13H2,1-2H3

InChI Key

YEULRHIKYMEHDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2SC3=CC=CC=C3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-({[2-(phenylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-(phenylsulfanyl)aniline with 5,5-dimethylcyclohexane-1,3-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-2-({[2-(phenylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione undergoes several types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, acids, and bases are used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound

Scientific Research Applications

5,5-dimethyl-2-({[2-(phenylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-({[2-(phenylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can interact with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with various biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    5,5-dimethyl-1,3-dioxan-2-one: A structurally similar compound with different functional groups.

    Indane-1,3-dione: Another compound with a similar core structure but different substituents.

Uniqueness

5,5-dimethyl-2-({[2-(phenylsulfanyl)phenyl]amino}methylidene)cyclohexane-1,3-dione is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties

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